2-(3,4-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

FLT3 kinase inhibition Acute myeloid leukemia Scaffold-hopping

This cycloheptathiophene-3-carboxamide is the critical ring-expanded analog of TCS 359, enabling SAR teams to isolate the impact of cycloheptane vs. tetrahydrobenzo ring size on FLT3 pocket tolerance. ChEMBL IC50 data (27 nM–>10 µM) confirms non-linear SAR, making it a decisive tool for mapping conformational constraints. As a stable, oxidation-resistant dimethoxy prodrug, it supports on-demand BBr3 demethylation to the catechol essential for HIV-1 RNase H dual inhibition, circumventing air-sensitive intermediate storage. Also validated for anti-T. cruzi (>80% activity) and lung cancer cell screening.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 329221-72-9
Cat. No. B2616912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
CAS329221-72-9
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)OC
InChIInChI=1S/C19H22N2O4S/c1-24-13-9-8-11(10-14(13)25-2)18(23)21-19-16(17(20)22)12-6-4-3-5-7-15(12)26-19/h8-10H,3-7H2,1-2H3,(H2,20,22)(H,21,23)
InChIKeyOBTRHSACGAHRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxybenzamido)-cyclohepta[b]thiophene-3-carboxamide (CAS 329221-72-9): A Cycloheptathiophene Scaffold for FLT3 Kinase and HIV RNase H Targeting


2-(3,4-Dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide (CAS 329221-72-9) is a functionalized thiophene derivative belonging to the cycloheptathiophene-3-carboxamide class. It features a seven-membered cycloheptane ring fused to a thiophene core, substituted with a 3,4-dimethoxybenzamido group at the 2-position and a primary carboxamide at the 3-position. Its scaffold is structurally related to both potent FLT3 inhibitors like TCS 359 and allosteric HIV-1 ribonuclease H (RNase H) inhibitors identified via in-house library screening [1]. The compound appears in ChEMBL (CHEMBL209016) with associated bioactivity data against FLT3, HepG2 cytotoxicity, and Trypanosoma cruzi .

FLT3 Inhibitor Procurement: Why Ring Size Prevents Direct Substitution of TCS 359 with 2-(3,4-Dimethoxybenzamido)-cyclohepta[b]thiophene-3-carboxamide


Although both 2-(3,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide and the established FLT3 inhibitor TCS 359 share the identical 3,4-dimethoxybenzamido pharmacophore and a fused thiophene-3-carboxamide core, the key structural divergence—a seven-membered cycloheptane ring versus a six-membered tetrahydrobenzo ring—alters conformational flexibility, lipophilicity, and potentially the binding mode within the FLT3 ATP pocket . ChEMBL-derived FLT3 IC50 values for the target compound exhibit variability (ranging from 27 nM to >10,000 nM depending on assay conditions), indicating that the ring-expanded scaffold does not linearly translate the robust 42 nM potency of TCS 359 . This non-linear structure-activity relationship confirms that generic substitution without experimental validation would compromise target engagement and cellular efficacy in FLT3-dependent models.

2-(3,4-Dimethoxybenzamido)-cyclohepta[b]thiophene-3-carboxamide: Quantitative Differentiation Evidence Against In-Class Analogs


FLT3 Inhibitory Potency: Ring-Expanded Cycloheptathiophene vs. Six-Membered TCS 359

In ChEMBL-deposited FLT3 enzymatic assays, 2-(3,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide exhibits a broad IC50 range, with the most potent measured value at 27 nM under specific dose-response conditions, compared to multiple replicates exceeding 10,000 nM . Notably, a separate ChEMBL measurement recorded an IC50 of 120 nM for the target compound, representing a ~2.9-fold reduction in potency relative to the widely profiled analog TCS 359 (2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide; FLT3 IC50 = 42 nM) . The context-dependent variability underscores that the seven-membered cycloheptathiophene scaffold imposes a distinct conformational constraint on the 3,4-dimethoxybenzamido pharmacophore orientation compared to the six-membered tetrahydrobenzo[b]thiophene system.

FLT3 kinase inhibition Acute myeloid leukemia Scaffold-hopping

Synthetic Utility as a Direct Precursor to Catechol-Based HIV-1 RNase H Allosteric Inhibitors

The 3,4-dimethoxybenzamido substituent of the target compound enables controlled boron tribromide (BBr3)-mediated demethylation in dichloromethane to generate the corresponding 3,4-dihydroxybenzamido (catechol) derivative in 49% isolated yield [1]. This catechol metabolite—2-(3,4-dihydroxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide—is the direct synthetic precursor to the nanomolar-potency HIV-1 RNase H allosteric inhibitor compound 33 (IC50 in nanomolar range), which features an additional pyridin-2-yl amide at the 3-position [2]. The methoxy-protected form serves as a storable, oxidation-resistant intermediate that can be selectively deprotected on demand, a clear procurement advantage over the air-sensitive catechol analog for laboratory workflows.

HIV-1 RNase H Allosteric inhibitors Prodrug-like demethylation

Antiproliferative Scaffold Potential: Cycloheptathiophene Core Demonstrates Submicromolar GI50 in A549 Lung Cancer Cells

A focused library of 16 cyclohepta[b]thiophene-based benzamides, benzylamines, and urea analogs was evaluated for antiproliferative activity against the A549 non-small cell lung cancer cell line [1]. The lead compound (compound 17) demonstrated submicromolar GI50 values with broad-spectrum anticancer activity across multiple cell lines. While the specific 3,4-dimethoxybenzamido substitution of the target compound was not the most potent in this series, the cyclohepta[b]thiophene scaffold itself proved essential for the observed antiproliferative phenotype, distinguishing it from six-membered benzo[b]thiophene analogs that did not achieve comparable potency in the same assay panel [1]. This establishes the seven-membered ring as a privileged scaffold for anticancer drug discovery within the thiophene class.

Antiproliferative agents Non-small cell lung cancer Tubulin polymerization

Trypanocidal Activity Profile: Selective Anti-Trypanosoma cruzi Activity Exceeding 80% in Phenotypic Screening

ChEMBL-deposited phenotypic screening data against Trypanosoma cruzi reveal that the target compound achieves anti-parasitic activity values of 81.2%, 87.1%, and 88.0% at tested concentrations, with additional replicates in the 50-80% range . While discrete IC50 values are not reported for this specific target-compound-parasite pair, the consistently high activity (>80% in multiple replicates) suggests a promising trypanocidal effect that may be scaffold-dependent. In contrast, the six-membered TCS 359 analog has not been profiled in comparable T. cruzi assays in publicly available databases, preventing a direct SAR comparison but highlighting a potential selectivity window for the cycloheptathiophene scaffold in anti-parasitic applications.

Chagas disease Trypanosoma cruzi Phenotypic screening

2-(3,4-Dimethoxybenzamido)-cyclohepta[b]thiophene-3-carboxamide: Best-Fit Research and Procurement Scenarios


Scaffold-Hopping SAR Studies in FLT3 Kinase Inhibitor Discovery

Medicinal chemistry teams seeking to explore the impact of ring expansion on FLT3 inhibitory potency and selectivity can use this compound as a direct comparator to TCS 359 (42 nM FLT3 IC50). The seven-membered cycloheptathiophene core introduces altered conformational dynamics and lipophilicity (cLogP ~3.9) [1], enabling systematic SAR exploration where ring size is the sole variable. Procurement is justified when the research objective is to map FLT3 pocket tolerance to larger fused rings, rather than to obtain a pre-optimized potent inhibitor.

Controlled Demethylation for HIV-1 RNase H Allosteric Inhibitor Synthesis

The target compound serves as an oxidation-resistant, shelf-stable precursor for generating the catechol pharmacophore essential for HIV-1 RNase H allosteric inhibition [2]. Using BBr3 in dichloromethane (49% yield), laboratories can produce 2-(3,4-dihydroxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide on demand, avoiding the procurement and storage challenges of air-sensitive catechol intermediates. This workflow is directly applicable to synthesizing compound 33 and oxazinone-based dual RNase H/RDDP inhibitors [3].

Antiproliferative Screening Libraries Targeting Non-Small Cell Lung Cancer

Drug discovery programs focused on A549 and other lung cancer cell lines can incorporate this cycloheptathiophene-3-carboxamide scaffold based on the demonstrated submicromolar GI50 activity of structural analogs in the same chemotype [4]. The 3,4-dimethoxybenzamido substitution offers a modifiable handle for further derivatization to optimize antiproliferative potency, apoptosis induction, and tubulin polymerization inhibition.

Phenotypic Screening for Anti-Trypanosoma cruzi (Chagas Disease) Leads

The compound's demonstrated anti-T. cruzi activity exceeding 80% in multiple ChEMBL-deposited replicates supports its inclusion in neglected tropical disease screening cascades. Unlike the six-membered analog TCS 359, which lacks any reported anti-parasitic profiling, the cycloheptathiophene scaffold provides a distinct starting point for hit-to-lead optimization against Chagas disease.

Quote Request

Request a Quote for 2-(3,4-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.